molecular formula C19H28N2O5S2 B10948053 Propan-2-yl 2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10948053
M. Wt: 428.6 g/mol
InChI Key: REZMHEVQRAPJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOPROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Piperidyl Group: The piperidyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiophene core.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, typically using methylsulfonyl chloride as the sulfonating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ISOPROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industry: The compound is explored for its use in the synthesis of other complex molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H28N2O5S2

Molecular Weight

428.6 g/mol

IUPAC Name

propan-2-yl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H28N2O5S2/c1-12(2)26-19(23)16-14-6-4-5-7-15(14)27-18(16)20-17(22)13-8-10-21(11-9-13)28(3,24)25/h12-13H,4-11H2,1-3H3,(H,20,22)

InChI Key

REZMHEVQRAPJJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.